LogP Advantage: 1H-Pyrrolo[3,2-c]pyridin-7-ol is ~1 Log Unit More Hydrophilic than the Unsubstituted Parent Core
1H-Pyrrolo[3,2-c]pyridin-7-ol exhibits a calculated LogP of 0.56 , compared with a LogP of 1.56 for the unsubstituted parent 1H-pyrrolo[3,2-c]pyridine (5-azaindole) . The approximately 1.0 log unit reduction in lipophilicity translates to a roughly 10-fold increase in predicted hydrophilicity, which is expected to improve aqueous solubility and reduce non-specific protein binding—key considerations for screening library design and fragment-based lead discovery.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.56 |
| Comparator Or Baseline | 1H-Pyrrolo[3,2-c]pyridine (5-azaindole, CAS 271-34-1): LogP = 1.56 |
| Quantified Difference | ΔLogP ≈ -1.00 (target compound is ~10× more hydrophilic) |
| Conditions | Calculated values from ChemSrc platform; data sourced from individual compound entries. |
Why This Matters
For procurement decisions in early-stage drug discovery, a lower LogP reduces the risk of poor aqueous solubility and extensive protein binding, favoring the 7-hydroxy variant when solubility-limited assays or in vivo tolerability are concerns.
